molecular formula C18H24ClN3O2 B6269750 N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride CAS No. 2418727-26-9

N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride

Cat. No. B6269750
CAS RN: 2418727-26-9
M. Wt: 349.9
InChI Key:
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Description

N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride, also known as NAC-HCl, is a synthetic compound with a wide range of potential applications in scientific research. It is a water-soluble, white crystalline powder with a molecular weight of 352.9 g/mol and a melting point of 178-180°C. NAC-HCl has been the subject of numerous studies due to its ability to act as an antioxidant, chelator, and free radical scavenger, making it an attractive prospect for use in laboratory experiments.

Scientific Research Applications

N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride has been used in a wide variety of scientific research applications due to its ability to act as an antioxidant, chelator, and free radical scavenger. It has been used in studies of oxidative stress, cell protection, and enzyme inhibition, as well as in the development of new drugs and therapeutic agents. N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride has also been used in studies of neurodegenerative diseases, aging, and cancer, as well as in the treatment of drug addiction.

Mechanism of Action

N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride acts as a free radical scavenger by binding to and neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also acts as a chelator, binding to metal ions such as iron and copper, which are known to be involved in the production of ROS and RNS. In addition, N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride has been shown to act as an antioxidant, protecting cells from oxidative damage by scavenging free radicals.
Biochemical and Physiological Effects
N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce lipid peroxidation, and protect cells from oxidative damage. In addition, it has been shown to reduce inflammation, inhibit the production of pro-inflammatory cytokines, and reduce the levels of inflammatory markers in the blood.

Advantages and Limitations for Lab Experiments

N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride has several advantages for use in laboratory experiments. It is a water-soluble compound, making it easy to work with and store. It is also relatively inexpensive, and can be easily synthesized in the laboratory. However, there are some limitations to using N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride in laboratory experiments. It is not as potent as other antioxidants, and its effects may be limited in certain contexts. In addition, its effects may vary depending on the concentration and duration of exposure.

Future Directions

N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride has a wide range of potential applications in scientific research, and there are many potential future directions for its use. It could be used in the development of new drugs and therapeutic agents, as well as in the treatment of neurodegenerative diseases, aging, and cancer. Additionally, it could be used to study the effects of oxidative stress and inflammation on cell function, as well as to develop new methods for preventing and treating oxidative damage. Finally, further research could be done to explore the potential of N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride as an antioxidant, chelator, and free radical scavenger, as well as its potential for use in other laboratory experiments.

Synthesis Methods

N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride is synthesized through a multi-step process, beginning with the reaction of 4-phenyl-1,2-oxazole-3-carboxylic acid with 2-amino-1-cyclohexylamine in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final product, N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride involves the reaction of 2-amino-1-cyclohexylethylamine with 4-phenyl-1,2-oxazole-3-carboxylic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-amino-1-cyclohexylethylamine", "4-phenyl-1,2-oxazole-3-carboxylic acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-amino-1-cyclohexylethylamine is reacted with 4-phenyl-1,2-oxazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide.", "Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide." ] }

CAS RN

2418727-26-9

Molecular Formula

C18H24ClN3O2

Molecular Weight

349.9

Purity

87

Origin of Product

United States

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